3-(二甲氨基)丙酸

描述

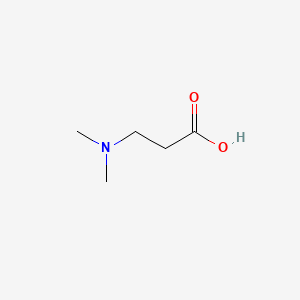

3-(Dimethylamino)propanoic acid is a compound that is structurally characterized by the presence of a dimethylamino group attached to a propanoic acid moiety. While the provided papers do not directly discuss 3-(dimethylamino)propanoic acid, they do provide insights into the behavior and properties of structurally related compounds, which can be informative for understanding the compound .

Synthesis Analysis

Molecular Structure Analysis

The molecular structures of the reaction products are often confirmed using techniques such as X-ray crystallography, as in the case of the products formed from the reaction of 3-dimethylamino-2,2-dimethyl-2H-azirine . Spectral tools such as 1H NMR, 13C NMR, and FTIR studies are also employed to elucidate the structures of synthesized compounds, as seen in the study of the 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid dye .

Chemical Reactions Analysis

The reactivity of compounds containing the dimethylamino group can vary significantly depending on the reaction conditions and the presence of other functional groups. For example, the chemical reactivity of 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one towards phosphorus reagents leads to the formation of various products, including diethyl 2-phosphonochromone and diethyl 3-phosphonopyrone . Decomposition of 1-aryl-3-dimethylamino-1-propanone methobromides under weakly acidic conditions is another example of the chemical behavior of these compounds .

Physical and Chemical Properties Analysis

The physical properties such as density and thermal behavior of dimethylamino-containing compounds are influenced by their chemical structure. The densities of unloaded and CO2-loaded 3-dimethylamino-1-propanol solutions have been measured, and the data were modeled to understand the behavior of these solutions . Thermal analysis of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid was conducted using TG-DTA to study its thermal stability . Additionally, the equilibrium CO2 solubility in aqueous 3-dimethylamino-1-propanol solution has been investigated, providing insights into the thermodynamic behavior of these types of compounds .

科学研究应用

1. 热成像应用

李安等人(2015年)的研究中突出了3-(二甲氨基)丙酸在热成像中的应用。他们使用3-(二甲氨基)丙酸合成了一种带有三级胺氧基侧链取代基的水溶性树脂。这种树脂表现出独特的热行为和热诱导溶解性变化,使其适用于无化学品的热激光成像应用 (Li An, B. Yu, J. Pu, & Zhongxiao Li, 2015)。

2. 酸性气体分离过程中物理性质的研究

A. Blanco等人(2017年)探讨了3-(二甲氨基)丙酸水溶液的物理性质,以便潜在地用于酸性气体分离过程。该研究为这种化合物在受质量传递控制的操作中的适用性提供了宝贵的见解 (A. Blanco, A. García-Abuín, D. Gómez‐Díaz, & J. Navaza, 2017)。

3. 水溶性酚醛树脂的合成

梁忠孝(2008年)报道了使用3-(二甲氨基)丙酸合成一种新型水溶性酚醛树脂的研究。该研究揭示了这种树脂具有优秀的成膜性能,表明其在专用涂料和粘合剂中的潜在应用 (Liang Zhong-xiao, 2008)。

4. 高性能阴离子交换膜

M. I. Khan等人(2021年)利用3-(二甲氨基)丙酸制备阴离子交换膜用于酸回收。这些膜表现出出色的热稳定性、化学稳定性和机械稳定性,突显了3-(二甲氨基)丙酸在膜技术中用于环境应用的潜力 (M. I. Khan, Jinzhan Su, & Liejin Guo, 2021)。

5. 遗传编码的荧光氨基酸

在蛋白质研究领域,D. Summerer等人(2006年)展示了将含有3-(二甲氨基)丙酸的荧光氨基酸丹磺氨酸(dansylalanine)引入蛋白质中。这种应用为蛋白质结构和功能的详细生化和细胞研究打开了可能性 (D. Summerer, Shuo Chen, N. Wu, A. Deiters, J. Chin, & P. Schultz, 2006)。

安全和危害

未来方向

属性

IUPAC Name |

3-(dimethylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-6(2)4-3-5(7)8/h3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOXSQYGVIXBBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40286407 | |

| Record name | 3-(dimethylamino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dimethylamino)propanoic acid | |

CAS RN |

6300-04-5 | |

| Record name | 3-(Dimethylamino)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6300-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 73153 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006300045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6300-04-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6300-04-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(dimethylamino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。